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Compound of Interest

Compound Name: 3-Butoxyphenol

Cat. No.: B099933 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic methods for the

structural confirmation of 3-Butoxyphenol. The following sections detail the expected data

from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance

(¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS),

along with standardized experimental protocols.

Data Presentation
The quantitative data for each spectroscopic method is summarized in the tables below for

easy comparison.

Table 1: ¹H NMR Spectroscopic Data for 3-Butoxyphenol
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Protons
Chemical Shift (δ)
ppm (Predicted)

Multiplicity Integration

-CH₃ 0.97 Triplet 3H

-CH₂-CH₂-CH₃ 1.48 Sextet 2H

-O-CH₂-CH₂- 1.75 Quintet 2H

-O-CH₂- 3.94 Triplet 2H

Ar-H (ortho to -OH) 6.83 Multiplet 1H

Ar-H (para to -OH) 7.18 Multiplet 1H

Ar-H (ortho to -O-Bu) 6.77 Multiplet 2H

-OH 5.0 (variable) Broad Singlet 1H

Table 2: ¹³C NMR Spectroscopic Data for 3-Butoxyphenol

Carbon Chemical Shift (δ) ppm (Predicted)

-CH₃ 13.8

-CH₂-CH₂-CH₃ 19.3

-O-CH₂-CH₂- 31.3

-O-CH₂- 67.8

C (ortho to -OH) 115.1

C (para to -OH) 129.9

C (ortho to -O-Bu) 107.9

C (meta to both) 102.1

C-OH 156.0

C-O-Bu 160.0

Table 3: FTIR Spectroscopic Data for 3-Butoxyphenol
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Wavenumber (cm⁻¹) Vibration Type Functional Group

3550 - 3200 (broad) O-H stretch Phenolic -OH

3100 - 3000 C-H stretch Aromatic C-H

2960 - 2850 C-H stretch Aliphatic C-H (Butoxy group)

1600 - 1585, 1500 - 1400 C=C stretch Aromatic ring

1250 - 1200 C-O stretch Aryl ether

1150 - 1050 C-O stretch Alkyl ether

Table 4: Mass Spectrometry Data for 3-Butoxyphenol

m/z Ion Significance

166 [M]⁺ Molecular Ion

110 [M - C₄H₈]⁺
Base Peak, loss of butene via

McLafferty rearrangement

29 [C₂H₅]⁺
Fragment from the butoxy

chain

Experimental Protocols
Detailed methodologies for the key experiments are provided below.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 3-Butoxyphenol in 0.5-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.
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Instrumentation and Parameters:

Spectrometer: 400 MHz (or higher) NMR spectrometer.

Nuclei: ¹H and ¹³C.

¹H NMR Parameters:

Number of scans: 16-32

Acquisition time: ~3-4 seconds

Relaxation delay: 1-2 seconds

¹³C NMR Parameters:

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Acquisition time: ~1-2 seconds

Relaxation delay: 2-5 seconds

Temperature: 298 K (25 °C)

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid 3-Butoxyphenol directly onto the center of the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrumentation and Parameters:

Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.
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Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry (MS)
Sample Preparation and Introduction:

For Gas Chromatography-Mass Spectrometry (GC-MS), dilute a small amount of 3-
Butoxyphenol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a

concentration of approximately 1 mg/mL.

Inject 1 µL of the prepared solution into the GC-MS system.

Instrumentation and Parameters:

Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-

of-Flight).

Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

GC Oven Program:

Initial temperature: 50 °C, hold for 1 minute.

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

Final hold: Hold at 250 °C for 5 minutes.

Mass Analyzer Scan Range: m/z 20 - 300.
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Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic confirmation of the

3-Butoxyphenol structure.

Workflow for Spectroscopic Confirmation of 3-Butoxyphenol
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Caption: Spectroscopic analysis workflow for 3-Butoxyphenol.

To cite this document: BenchChem. [Spectroscopic Methods for the Confirmation of 3-
Butoxyphenol Structure: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b099933#spectroscopic-methods-for-the-
confirmation-of-3-butoxyphenol-structure]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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